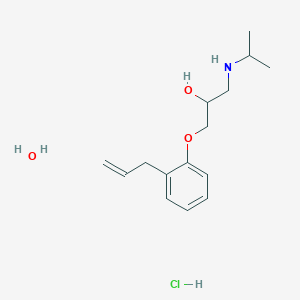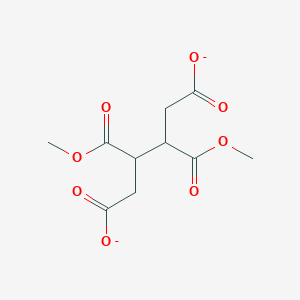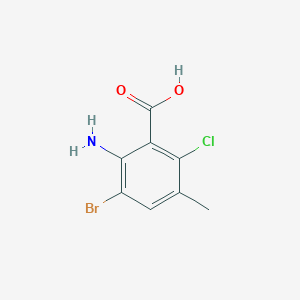
(RS)-Alprenolol hydrochloride;dl-Alprenolol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alprenolol (hydrochloride) is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used in the treatment of hypertension, angina pectoris, and arrhythmias. Alprenolol (hydrochloride) works by blocking beta-adrenergic receptors, which helps to reduce heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alprenolol (hydrochloride) can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of alprenolol (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Alprenolol (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in alprenolol.
Substitution: Alprenolol can undergo substitution reactions, particularly at the phenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of alprenolol .
Aplicaciones Científicas De Investigación
Alprenolol (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with receptors.
Biology: Alprenolol is used to study the physiological effects of beta-adrenergic blockade.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating cardiovascular conditions.
Industry: Alprenolol is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Alprenolol (hydrochloride) exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, alprenolol inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, which further contributes to its antihypertensive effects .
Comparación Con Compuestos Similares
Alprenolol (hydrochloride) is compared with other beta-blockers such as propranolol, metoprolol, and atenolol. While all these compounds share a similar mechanism of action, alprenolol is unique due to its non-selective nature and additional activity as a serotonin receptor antagonist. This dual activity can provide additional therapeutic benefits in certain conditions .
Similar Compounds
Propranolol: A non-selective beta-blocker with similar uses.
Metoprolol: A selective beta-1 blocker, primarily used for hypertension and angina.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to alprenolol .
Propiedades
Fórmula molecular |
C15H26ClNO3 |
|---|---|
Peso molecular |
303.82 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH.H2O/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H;1H2 |
Clave InChI |
SNZGYMHWQSCZSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)
![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14784769.png)


![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
